molecular formula C25H16N2O2 B5032163 3-(2-nitrophenyl)-1-phenylbenzo[f]quinoline

3-(2-nitrophenyl)-1-phenylbenzo[f]quinoline

Cat. No.: B5032163
M. Wt: 376.4 g/mol
InChI Key: OADVVOQFUZSVBE-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)-1-phenylbenzo[f]quinoline is a complex organic compound that belongs to the class of benzoquinolines. These compounds are characterized by a fused ring structure that includes a benzene ring and a quinoline moiety. The presence of nitrophenyl and phenyl groups attached to the benzoquinoline core imparts unique chemical and physical properties to this compound. Benzoquinolines are known for their wide range of biological activities and have been utilized in various pharmaceutical and industrial applications.

Preparation Methods

The synthesis of 3-(2-nitrophenyl)-1-phenylbenzo[f]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer condensation reaction, where 2-amino benzaldehyde is reacted with 2-nitroacetophenone under acidic conditions to form the quinoline core . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process.

Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid . This reaction is known for its ability to produce quinoline derivatives efficiently, although it can be quite exothermic and requires careful control of reaction conditions.

Industrial production methods often involve the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields. This method utilizes microwave irradiation to heat the reaction mixture, promoting faster and more efficient cyclization of the starting materials .

Chemical Reactions Analysis

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Due to its unique structure, the compound exhibits significant biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: In industrial applications, the compound is used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-nitrophenyl)-1-phenylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. This interaction can lead to the inhibition of key enzymes and signaling pathways, resulting in the suppression of cell growth and proliferation .

In cancer cells, the compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death . Additionally, the compound’s antioxidant properties help in scavenging reactive oxygen species, protecting cells from oxidative damage .

Comparison with Similar Compounds

3-(2-Nitrophenyl)-1-phenylbenzo[f]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-nitrophenyl)-1-phenylbenzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O2/c28-27(29)24-13-7-6-12-20(24)23-16-21(17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)14-15-22(25)26-23/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADVVOQFUZSVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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